molecular formula C15H9F3N2O2 B13104399 2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole CAS No. 1352305-16-8

2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole

Cat. No.: B13104399
CAS No.: 1352305-16-8
M. Wt: 306.24 g/mol
InChI Key: AZKCCGDFLWYBSJ-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dioxolo-indazole structure. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole typically involves multi-step organic reactions. One common method is the Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Stille coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole stands out due to its unique dioxolo-indazole structure, which imparts distinct chemical and biological properties

Properties

CAS No.

1352305-16-8

Molecular Formula

C15H9F3N2O2

Molecular Weight

306.24 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-[1,3]dioxolo[4,5-f]indazole

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)10-1-3-11(4-2-10)20-7-9-5-13-14(22-8-21-13)6-12(9)19-20/h1-7H,8H2

InChI Key

AZKCCGDFLWYBSJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC3=CN(N=C3C=C2O1)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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